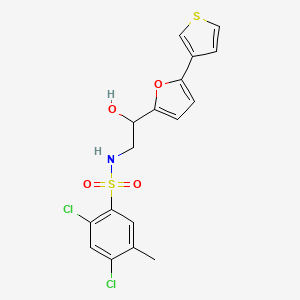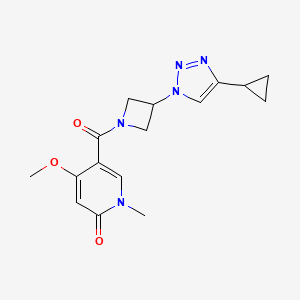
2,4-dichloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-5-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-5-methylbenzenesulfonamide is a complex organic compound that features a combination of aromatic rings, halogen substituents, and functional groups such as hydroxyl and sulfonamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-5-methylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting a sulfonyl chloride with an amine under basic conditions.
Chlorination: The chlorination of the aromatic ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Hydroxyl Group Introduction: The hydroxyl group can be introduced via a nucleophilic substitution reaction or by oxidation of an appropriate precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-dichloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-5-methylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced using reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) to yield different products depending on the reaction conditions.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)
Reduction: LiAlH4, NaBH4, H2 (Hydrogen gas) with a catalyst
Substitution: Nucleophiles like NH3 (Ammonia), RSH (Thiols), ROH (Alcohols)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the chlorine atoms could yield a variety of substituted derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: It could be used as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Materials Science: The compound’s unique structure may make it suitable for use in the development of organic electronic materials, such as organic semiconductors or conductive polymers.
Industrial Applications: It could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,4-dichloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-5-methylbenzenesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-dichloro-5-methylbenzenesulfonamide: Lacks the furan and thiophene rings, making it less complex.
N-(2-hydroxyethyl)-5-methylbenzenesulfonamide: Lacks the dichloro and thiophene substituents.
2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethylamine: Lacks the sulfonamide and dichloro substituents.
Uniqueness
The uniqueness of 2,4-dichloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-5-methylbenzenesulfonamide lies in its combination of functional groups and aromatic rings, which confer specific chemical properties and potential biological activities. The presence of both furan and thiophene rings, along with the sulfonamide group, makes it a versatile compound for various applications.
Propriétés
IUPAC Name |
2,4-dichloro-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO4S2/c1-10-6-17(13(19)7-12(10)18)26(22,23)20-8-14(21)16-3-2-15(24-16)11-4-5-25-9-11/h2-7,9,14,20-21H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWQALQZUAWRKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(cyclopropylamino)-2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2898788.png)

![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2898791.png)


![N-benzyl-4-[2-({[(2-methoxy-5-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2898799.png)



![(1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl)](/img/structure/B2898805.png)
![(E)-ethyl 2-(3,4-dimethoxybenzylidene)-5-(furan-2-yl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2898806.png)
![benzyl[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]amine](/img/structure/B2898808.png)


